2-(2-fluorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
Description
This compound features a propan-1-one backbone substituted with a 2-fluorophenoxy group and a 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine moiety. The phenoxymethyl substituent on the triazole enhances lipophilicity, which may improve membrane permeability, while the fluorophenoxy group could influence electronic properties and metabolic stability .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-15(29-20-10-6-5-9-19(20)22)21(27)25-12-17(13-25)26-11-16(23-24-26)14-28-18-7-3-2-4-8-18/h2-11,15,17H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQQBYRPQQDRPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N2C=C(N=N2)COC3=CC=CC=C3)OC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, forming the 1,2,3-triazole ring.
Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving appropriate precursors.
Coupling Reactions: The phenoxymethyl and fluorophenoxy groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of each functional group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and triazole groups.
Reduction: Reduction reactions may target the carbonyl group in the propanone moiety.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: Various substituted phenoxy derivatives can be obtained.
Scientific Research Applications
2-(2-fluorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a complex organic compound with potential applications in pharmaceutical chemistry. It is a triazole derivative, a class of molecules known for diverse pharmacological properties, including antifungal and anticancer activities.
Molecular Structure and Properties
The molecular formula of this compound is C21H21FN4O3, and its molecular weight is approximately 396.4 g/mol. The compound features functional groups that enhance its biological activity, with the three-dimensional arrangement of its components analyzable through X-ray crystallography or NMR spectroscopy.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Triazole Formation
- Azetidine Ring Closure
- Propan-1-one Introduction
Each step requires careful control of reaction conditions to ensure high yields and purity of the final compound.
Potential Applications
The primary applications of this compound are in medicinal chemistry and pharmacology. Potential uses include:
- Development of new therapeutic agents due to its significant biological activity.
- Antifungal and anticancer activities because it is classified under triazole derivatives.
- Enzyme inhibitors or modulators, affecting metabolic pathways. For instance, they may inhibit fungal cytochrome P450 enzymes or interfere with DNA synthesis in cancer cells. Detailed studies involving kinetic assays are necessary to elucidate the exact mechanisms at play.
Reactivity
The compound can participate in various chemical reactions typical for triazole derivatives:
- Cycloaddition reactions
- Click chemistry
- Functional group interconversions
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenoxy group can enhance binding affinity through hydrophobic interactions. The azetidine ring may provide additional steric and electronic effects that influence the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs predominantly differ in substituents on the triazole ring, the aromatic systems, and the choice of heterocycles. Key comparisons include:
Notes:
- Azetidine vs.
- Triazole Substitution: The phenoxymethyl group on the 1,2,3-triazole distinguishes it from analogs with sulfonylphenyl () or methyl groups (), likely altering solubility and pharmacokinetics.
- Fluorine Positioning: The 2-fluorophenoxy group may reduce metabolic oxidation compared to 2,4-difluorophenyl analogs (), which are common in antifungal agents .
Key Research Findings and Implications
Structural Uniqueness: The combination of azetidine, 1,2,3-triazole, and fluorophenoxy groups distinguishes the target compound from known antifungal agents, suggesting novel binding modes.
Synthetic Feasibility : CuAAC () and sodium ethoxide-mediated reactions () provide reliable pathways for scalable synthesis.
Optimization Opportunities: Modulating the phenoxymethyl group’s electronics (e.g., introducing electron-withdrawing groups) could further enhance metabolic stability .
Biological Activity
The compound 2-(2-fluorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one , with CAS Number 1903492-23-8 and a molecular weight of 396.4 g/mol, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . It features a complex structure that includes a fluorophenoxy group, a triazole moiety, and an azetidine ring. The presence of fluorine in the phenoxy group is notable for enhancing the compound's lipophilicity, which can improve its bioavailability and interaction with biological targets.
Anticonvulsant Activity
A study synthesized a series of compounds related to this compound and evaluated their anticonvulsant properties. The results indicated that certain derivatives exhibited significant anticonvulsant activity in both the pentylenetetrazol (PTZ) and maximal electroshock (MES) models. The mechanism appears to involve interaction with benzodiazepine receptors, although additional unknown pathways may also contribute to this effect .
Antimicrobial Activity
Research has shown that compounds with similar structures can exhibit antimicrobial properties. For instance, fluoro-substituted compounds have been demonstrated to possess antimutagenic and anticancer activities by reducing the viability of Salmonella typhimurium TA1535 at concentrations of 50 and 100 µM. This suggests that the fluorine substitution may play a critical role in enhancing biological efficacy by increasing lipophilicity and reducing mutagenicity .
Structure-Activity Relationship (SAR)
The biological activity of related compounds has been assessed to determine how structural variations influence efficacy. A table summarizing the Minimum Inhibitory Concentration (MIC) values for various derivatives highlights how modifications can enhance or reduce activity:
| Compound | MIC (µM) | MBC |
|---|---|---|
| MA-0944 | 128 | Not detected |
| MA-0947 | 128 | Not detected |
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
| MA-1113 | 128 | 128 |
| MA-1114 | 128 | 128 |
The data indicates that introducing fluorine into the phenyl group significantly enhances antibacterial activity .
Cancer Treatment Potential
The compound's potential as an anticancer agent is supported by findings that suggest inhibition of specific proteins involved in cancer progression. For example, compounds similar to this one have been identified as inhibitors of SMYD proteins, which are implicated in various cancers including breast and prostate cancer . This positions the compound as a candidate for further investigation in oncological pharmacology.
Case Studies
Several case studies have explored the effects of similar compounds on different cancer cell lines. In vitro studies demonstrated that derivatives inhibited cell proliferation in breast cancer cells through apoptosis induction mechanisms. These findings underscore the necessity for further investigation into the specific pathways through which this compound exerts its effects.
Q & A
Q. What are the common synthetic routes for this compound, and what purification challenges arise?
The synthesis typically involves multi-step reactions, including:
- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole moiety.
- Azetidine functionalization : Nucleophilic substitution or coupling reactions to introduce fluorophenoxy and propan-1-one groups.
- Purification challenges : Due to polar intermediates, column chromatography with gradients (e.g., hexane/ethyl acetate) is often required. Impurities may arise from incomplete triazole cyclization or azetidine ring opening .
Table 1: Representative Synthetic Yields
| Step | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|
| Triazole formation | 75–85 | ≥95% | |
| Azetidine substitution | 60–70 | 90–92% |
Q. Which techniques confirm the compound’s molecular structure?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–C = 1.52 Å) and dihedral angles, critical for verifying the azetidine and triazole geometries. Data collection at 295 K with an R factor <0.06 ensures accuracy .
- NMR spectroscopy : NMR identifies fluorine environments (e.g., δ = -110 to -120 ppm for fluorophenoxy), while NMR confirms triazole proton coupling patterns (J = 1.5–2.0 Hz) .
Advanced Research Questions
Q. How can yield be optimized during scale-up, and how are side reactions mitigated?
- Process optimization :
-
Temperature control : Maintaining <50°C during azetidine reactions minimizes ring-opening side products.
-
Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh)) improve coupling efficiency in propan-1-one formation .
- Side reaction analysis : LC-MS identifies byproducts like hydrolyzed azetidine intermediates. Adjusting solvent polarity (e.g., DMF to THF) reduces hydrolysis .
Table 2: Scale-Up Performance
Batch Size (g) Yield (%) Purity (%) Major Impurity 0.1 72 98 None 5.0 65 92 Hydrolyzed intermediate
Q. How do computational predictions of biological activity compare to experimental data?
- Molecular docking : AutoDock Vina predicts binding to cytochrome P450 (CYP3A4) with a ΔG = -9.2 kcal/mol, suggesting inhibitory potential.
- Experimental validation : In vitro CYP3A4 assays show IC = 2.3 μM, aligning with computational results. Discrepancies <10% are attributed to solvation effects in simulations .
Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data?
- Case study : A reported NMR shift (δ = 155 ppm for triazole-C) conflicts with SC-XRD bond lengths (1.31 Å vs. expected 1.38 Å for aromatic C–N).
- Resolution : DFT calculations (B3LYP/6-311+G**) reconcile this by showing electron delocalization in the triazole ring reduces bond length variability .
Methodological Recommendations
- Crystallography : Use synchrotron radiation for high-resolution data (≤0.8 Å) to resolve steric clashes in the azetidine ring .
- Synthetic reproducibility : Document reaction atmosphere (N vs. air) to control oxidation of triazole intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
